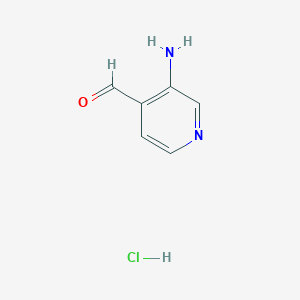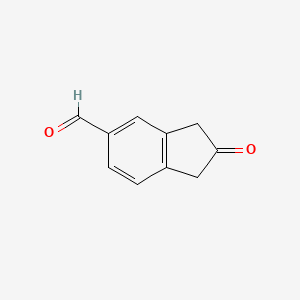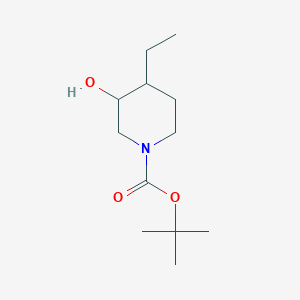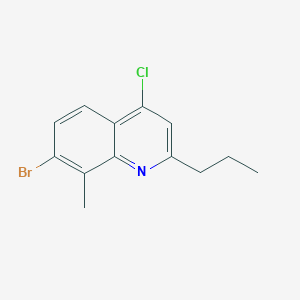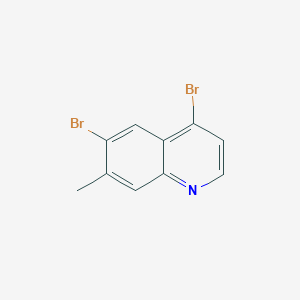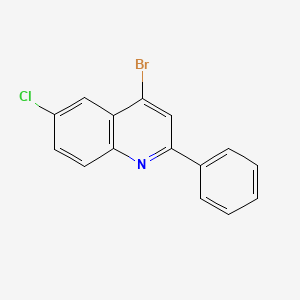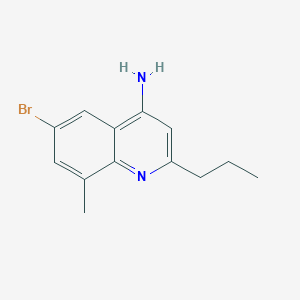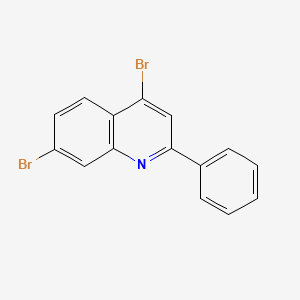
4,7-Dibromo-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-2-phenylquinoline is a chemical compound with the molecular formula C15H9Br2N . It has an average mass of 363.047 Da and a monoisotopic mass of 360.910156 Da . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with two bromine atoms attached at the 4 and 7 positions and a phenyl group attached at the 2 position .Chemical Reactions Analysis
This compound has been used in nucleophilic substitution reactions to synthesize new compounds using different nucleophiles (alcohols, amines, and thiols) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H9Br2N and a molecular weight of 363.05 g/mol .Mecanismo De Acción
While the specific mechanism of action for 4,7-Dibromo-2-phenylquinoline is not mentioned in the search results, quinoline derivatives have been found to exhibit a wide range of biological activities . For instance, 2-Phenylquinolines have shown potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme .
Propiedades
Número CAS |
1189105-95-0 |
|---|---|
Fórmula molecular |
C15H9Br2N |
Peso molecular |
363.05 g/mol |
Nombre IUPAC |
4,7-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
MQNXYDJUTGMUFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



